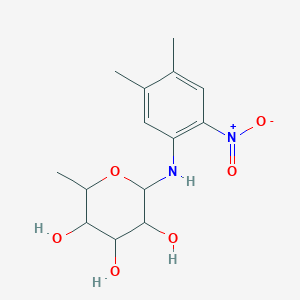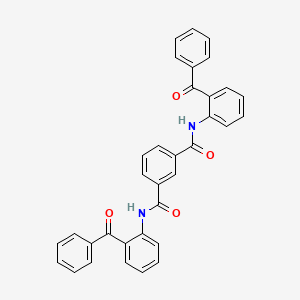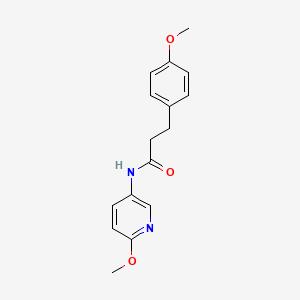
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine, also known as MDM, is a synthetic compound that has been widely used in scientific research. It is a derivative of mannose, a sugar molecule that is found in many biological systems. MDM has been studied for its potential applications in various fields, including medicine, biochemistry, and molecular biology.
Mechanism of Action
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is a competitive inhibitor of the enzyme alpha-mannosidase, which is involved in the breakdown of mannose-containing carbohydrates. By inhibiting this enzyme, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can disrupt various biological processes that depend on the proper breakdown of mannose-containing carbohydrates. This can lead to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Streptococcus pneumoniae and Neisseria meningitidis. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In addition, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to inhibit the proliferation of cancer cells, and to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in lab experiments is its specificity for alpha-mannosidase. This allows researchers to selectively inhibit this enzyme without affecting other enzymes or biological processes. However, one of the limitations of using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine is its potential toxicity. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine in scientific research. One area of interest is the development of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine-based therapeutics for the treatment of bacterial infections, Alzheimer's disease, and cancer. Another area of interest is the development of new tools and techniques for studying carbohydrate-protein interactions using 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine. Finally, there is a need for further research to understand the potential toxicity of 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine and to develop safer alternatives for use in lab experiments.
Synthesis Methods
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine can be synthesized through a multi-step process starting with the commercially available mannose. The first step involves the protection of the hydroxyl groups of mannose with a suitable protecting group. This is followed by the selective removal of the 6-hydroxyl group, which is then replaced with the 4,5-dimethyl-2-nitrophenyl group. The final step involves the removal of the protecting groups to yield the desired product, 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine.
Scientific Research Applications
6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has been used extensively in scientific research, particularly in the field of glycobiology. It has been used as a tool to study the role of carbohydrates in various biological processes, including protein folding, cell adhesion, and signaling. 6-deoxy-N-(4,5-dimethyl-2-nitrophenyl)-alpha-L-mannopyranosylamine has also been used as a probe to study the interactions between carbohydrates and proteins, and to identify carbohydrate-binding proteins.
properties
IUPAC Name |
2-(4,5-dimethyl-2-nitroanilino)-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6/c1-6-4-9(10(16(20)21)5-7(6)2)15-14-13(19)12(18)11(17)8(3)22-14/h4-5,8,11-15,17-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJQLABEQDUQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)NC2=C(C=C(C(=C2)C)C)[N+](=O)[O-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5107087.png)
![1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperidine](/img/structure/B5107093.png)
![17-(4-amino-3,5-dichlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5107094.png)
![N-[4-acetyl-5-(3-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5107105.png)
![3,6,7-trimethyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5107121.png)
![N-[3-(dimethylamino)-2-methylpropyl]-4-methyl-3-nitrobenzamide](/img/structure/B5107122.png)
![2,4-dibromo-6-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5107127.png)
![2-{benzyl[(3-methyl-2-thienyl)methyl]amino}ethanol](/img/structure/B5107134.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-phenylacetamide](/img/structure/B5107135.png)


![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5107168.png)
![1-[3-(2-tert-butyl-5-methylphenoxy)propyl]pyrrolidine](/img/structure/B5107173.png)
